Sec-butylbenzene
Overview
Description
Sec-butylbenzene is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with a sec-butyl group . It is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .
Synthesis Analysis
Sec-butylbenzene can be produced by the reaction of benzene with either n-butyl alcohol or sec-butyl alcohol in the presence of anhydrous aluminium chloride and hydrochloric acid . The syntheses of sec-butylbenzene in 11-gallon quantities are described .Molecular Structure Analysis
The molecular formula of sec-butylbenzene is C10H14 . Its average mass is 134.218 Da and its monoisotopic mass is 134.109543 Da .Chemical Reactions Analysis
In alkylbenzenes, the carbon atom which is attached to the aromatic ring is particularly reactive . Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .Physical And Chemical Properties Analysis
Sec-butylbenzene is a colorless liquid with a density of 0.863 g/cm3 . It has a melting point of -75.5 °C and a boiling point of 174 °C . It is nearly insoluble in water but miscible with organic solvents .Scientific Research Applications
Pyrolysis and Combustion Properties
Experimental and Kinetic Modeling Investigation on sec-Butylbenzene Combustion Zhang et al. (2020) conducted comprehensive studies on the pyrolysis and laminar flame propagation of sec-butylbenzene, focusing on aspects such as pyrolysis products, mole fraction profiles, and laminar burning velocities. The research developed a kinetic model to predict these phenomena and performed a rate of production analysis, identifying key reactions in fuel decomposition and polycyclic aromatic hydrocarbons (PAHs) formation. The study highlighted the importance of specific pyrolysis reactions in the fuel sub-mechanism, providing insight into the thermal stability and combustion behavior of sec-butylbenzene Zhang et al., 2020.
Spectroscopy and Molecular Structure
Structure Determination of sec-Butylbenzene Rotamers by UV Spectroscopy Robertson et al. (2008) utilized resonant two-photon ionization (R2PI) and UV–UV hole-burning spectroscopy, combined with ab initio calculations, to investigate the structure of sec-butylbenzene. The study successfully identified all three conformers predicted by theoretical models, providing a detailed understanding of the molecule’s conformational preferences and the impact of the alpha methyl group on these preferences Robertson et al., 2008.
Chemical Reactions and Catalysis
Reactions of Butylbenzene Isomers on Zeolite HBeta Sassi et al. (2002) explored the reactions of various butylbenzene isomers, including sec-butylbenzene, on zeolite HBeta. The study provided insights into the pathways and rate of reactions, such as olefin product selectivity and elimination from the benzene rings. It contributed to understanding the chemical behavior and potential applications of sec-butylbenzene in catalytic processes and hydrocarbon pool chemistry Sassi et al., 2002.
Thermodynamics and Physical Properties
Excess Molar Volumes of sec-Butylbenzene with Cyclohexanone Wei et al. (2020) measured the excess molar volumes for mixtures of cyclohexanone with sec-butylbenzene at various temperatures, providing valuable data for understanding the thermodynamic interactions and behavior of these mixtures. The study applied the Redlich-Kister equation and examined the application of the Prigogine–Flory–Patterson theory, offering insights into the molecular interactions and thermodynamic properties of sec-butylbenzene mixtures Wei et al., 2020.
Safety And Hazards
Future Directions
properties
IUPAC Name |
butan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMWRROPUADPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022333 | |
Record name | sec-Butylbenzene | |
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Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
Record name | sec-Butylbenzene | |
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Boiling Point |
173.5 °C | |
Record name | Sec-BUTYLBENZENE | |
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Flash Point |
126 °F (52 °C) closed cup | |
Record name | Sec-BUTYLBENZENE | |
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Solubility |
In water, 17.6 mg/L @ 25 °C, Miscible with alcohol, ether, benzene | |
Record name | Sec-BUTYLBENZENE | |
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Density |
0.8580 g/cu cm @ 25 °C | |
Record name | Sec-BUTYLBENZENE | |
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Vapor Density |
4.62 (Air=1) | |
Record name | Sec-BUTYLBENZENE | |
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Vapor Pressure |
1.75 [mmHg], 1.75 mm Hg @ 25 °C | |
Record name | sec-Butylbenzene | |
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Product Name |
Sec-butylbenzene | |
Color/Form |
Colorless liquid | |
CAS RN |
135-98-8, 68411-44-9 | |
Record name | sec-Butylbenzene | |
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Record name | sec-Butylbenzene | |
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Record name | SEC-BUTYLBENZENE | |
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Record name | sec-Butylbenzene | |
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Record name | SEC-BUTYLBENZENE | |
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Record name | Sec-BUTYLBENZENE | |
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Melting Point |
-82.7 °C | |
Record name | Sec-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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